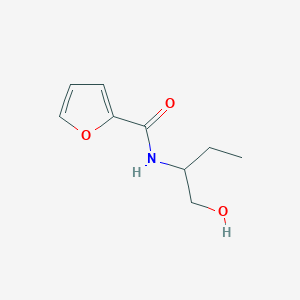

N-(1-Hydroxy-2-butyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Hydroxy-2-butyl)furan-2-carboxamide (NHF2C) is an organic compound that has been studied for its numerous applications in scientific research and laboratory experiments. It is a derivative of furan, a five-membered ring compound containing four carbon atoms and one oxygen atom. NHF2C has been identified as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR) and has been used in the synthesis of a wide range of compounds.

科学的研究の応用

Synthesis and Reactivity

N-(1-Hydroxy-2-butyl)furan-2-carboxamide and its derivatives are involved in various synthesis and reactivity studies. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the use of similar furan-carboxamide compounds in creating complex molecular structures. This synthesis involved a series of reactions including electrophilic substitution and oxidation processes, demonstrating the compound's reactivity and versatility in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Structural and Spectral Analyses

Structural and spectral analyses of furan-2-carboxamide derivatives are critical for understanding their properties and potential applications. Yıldırım et al. (2018) conducted a study on N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), providing insights into its molecular structure through techniques like 1H NMR and X-ray diffraction. The study emphasized the importance of molecular interactions such as N–H…S, N–H…O, and C–H…O for stabilization in the solid state, which can be crucial for designing materials with specific properties (Yıldırım et al., 2018).

Antibacterial and Antiviral Properties

Furan-2-carboxamide derivatives exhibit significant antibacterial and antiviral properties. Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues, demonstrating their in vitro antibacterial activities against clinically isolated drug-resistant bacteria. Moreover, certain compounds showed effective activity against NDM-positive bacteria A. baumannii, indicating potential for developing new antibacterial drugs (Siddiqa et al., 2022). Additionally, Yongshi et al. (2017) reported the synthesis of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus, highlighting their potential in antiviral drug development (Yongshi et al., 2017).

Antitumor Activity

Some furan-2-carboxamide derivatives demonstrate promising antitumor activities. Tikhomirov et al. (2018) explored the structure-activity relationship within anthra[2,3-b]furan-3-carboxamides and found that certain derivatives inhibited the growth of tumor cell lines at low concentrations. These findings suggest potential applications in cancer therapy (Tikhomirov et al., 2018).

作用機序

Target of Action

N-(1-Hydroxy-2-butyl)furan-2-carboxamide is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan derivatives in general have been known to exhibit remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .

Biochemical Pathways

Furan derivatives are known to be involved in a wide range of reactions in the field of organic chemistry and medicinal chemistry .

Result of Action

Furan derivatives in general have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

生化学分析

Biochemical Properties

N-(1-Hydroxy-2-butyl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of its antibacterial activity. It interacts with various enzymes and proteins within bacterial cells, disrupting their normal functions. One of the key interactions is with bacterial ribosomal proteins, where this compound binds to the ribosome, inhibiting protein synthesis. This inhibition leads to the disruption of bacterial growth and replication .

Cellular Effects

The effects of this compound on cellular processes are profound. In bacterial cells, it inhibits cell division and induces cell death by interfering with essential cellular functions. In mammalian cells, this compound has been observed to modulate cell signaling pathways, particularly those involved in inflammatory responses. It can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial ribosomes, preventing the translation of essential proteins. Additionally, it can inhibit the activity of certain bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. This dual mechanism of action makes this compound a potent antibacterial agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained antibacterial effects, although resistance development in bacterial populations is a potential concern .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits bacterial growth without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted via the kidneys. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells, this compound is transported via passive diffusion and active transport mechanisms. It can interact with specific transporters, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, this compound is distributed throughout the cytoplasm and can accumulate in certain organelles, such as the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein synthesis and energy metabolism. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .

特性

IUPAC Name |

N-(1-hydroxybutan-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-7(6-11)10-9(12)8-4-3-5-13-8/h3-5,7,11H,2,6H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOGLYJDOSXQBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)